3-Chloro-2-(1-ethoxyethoxy)propyl acetate

Descripción general

Descripción

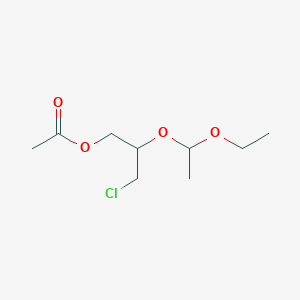

3-Chloro-2-(1-ethoxyethoxy)propyl acetate: is an organic compound with the molecular formula C₉H₁₇ClO₄ and a molecular weight of 224.68 g/mol . It is characterized by the presence of a chloro group, an ethoxyethoxy group, and an acetate group attached to a propyl chain. This compound is used in various chemical synthesis processes and has applications in different scientific fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-(1-ethoxyethoxy)propyl acetate typically involves the reaction of 3-chloro-1,2-propanediol with ethyl vinyl ether in the presence of an acid catalyst to form 3-chloro-2-(1-ethoxyethoxy)propanol. This intermediate is then acetylated using acetic anhydride in the presence of a base such as pyridine to yield the final product .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations to achieve efficient production.

Análisis De Reacciones Químicas

Types of Reactions:

Substitution Reactions: The chloro group in 3-Chloro-2-(1-ethoxyethoxy)propyl acetate can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted products.

Hydrolysis: The acetate group can be hydrolyzed under acidic or basic conditions to yield 3-Chloro-2-(1-ethoxyethoxy)propanol and acetic acid.

Oxidation: The compound can undergo oxidation reactions to form corresponding carbonyl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. The reactions are typically carried out in polar solvents such as water or alcohols.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be carried out using sodium hydroxide or potassium hydroxide.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.

Major Products Formed:

Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 3-Chloro-2-(1-ethoxyethoxy)propanol and acetic acid.

Oxidation: Corresponding carbonyl compounds.

Aplicaciones Científicas De Investigación

Chemical Synthesis Applications

3-Chloro-2-(1-ethoxyethoxy)propyl acetate serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in multiple chemical reactions:

- Synthesis of Pharmaceuticals : The compound is used in the development of new pharmaceutical agents due to its ability to modify biological activity through structural alterations.

- Agrochemicals : It is employed in the formulation of pesticides and herbicides, contributing to the efficacy of agricultural chemicals.

- Fine Chemicals : The compound's reactivity makes it suitable for producing specialty chemicals used in diverse industrial applications.

Biological Research Applications

In biological research, this compound is utilized as a reagent for studying enzyme-catalyzed reactions and metabolic pathways:

- Enzyme Inhibition Studies : The compound can act as a substrate or inhibitor in biochemical assays, allowing researchers to investigate enzyme kinetics and mechanisms.

- Therapeutic Research : Investigations into its potential therapeutic effects are ongoing, making it a candidate for drug development and pharmacological studies.

Industrial Applications

The compound finds extensive use in various industrial processes:

- Coatings and Adhesives : It is incorporated into formulations for coatings and adhesives, enhancing their properties and performance.

- Polymer Production : The compound is involved in the formulation of specific polymers and resins, contributing to their mechanical and chemical stability .

Case Study 1: Pharmaceutical Development

A study explored the synthesis of novel pharmaceutical compounds using this compound as an intermediate. Researchers demonstrated that modifications to its structure could enhance therapeutic efficacy against specific diseases.

Case Study 2: Agrochemical Formulation

Research indicated that formulations containing this compound exhibited improved insecticidal properties compared to traditional agrochemicals. This suggests its potential role in developing environmentally friendly pest control solutions.

Summary Table of Applications

| Application Area | Specific Uses |

|---|---|

| Chemical Synthesis | Intermediate for pharmaceuticals, agrochemicals |

| Biological Research | Enzyme studies, therapeutic research |

| Industrial Applications | Coatings, adhesives, polymer production |

Mecanismo De Acción

The mechanism of action of 3-Chloro-2-(1-ethoxyethoxy)propyl acetate involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the acetate group can undergo hydrolysis. These reactions can modulate the activity of enzymes and other proteins, affecting various biochemical pathways. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, leading to changes in their structure and function .

Comparación Con Compuestos Similares

- 3-Chloro-2-(2-methoxyethoxy)propyl acetate

- 3-Chloro-2-(1-methoxyethoxy)propyl acetate

- 3-Chloro-2-(1-ethoxyethoxy)propyl butyrate

Comparison: Compared to similar compounds, 3-Chloro-2-(1-ethoxyethoxy)propyl acetate is unique due to its specific combination of functional groups. The presence of both the chloro and ethoxyethoxy groups provides distinct reactivity and chemical properties. This compound’s versatility in undergoing various chemical reactions makes it valuable in synthetic chemistry and industrial applications .

Actividad Biológica

3-Chloro-2-(1-ethoxyethoxy)propyl acetate (CAS No. 85328-35-4) is a chemical compound with significant potential in various biological applications due to its unique structural features. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables that highlight its interactions with cellular processes.

Chemical Structure and Properties

The compound is characterized by the presence of a chloro group, an ethoxyethoxy moiety, and an acetate functional group. Its molecular formula is , which contributes to its hydrophilic and hydrophobic properties, making it suitable for diverse applications in organic synthesis and polymer modification.

This compound exhibits biological activity primarily through its ability to interact with specific biomolecules. The reactive chloropropyl moiety allows it to form covalent bonds with nucleophilic sites on proteins and enzymes, leading to potential enzyme inhibition or activation depending on the target.

Key Mechanisms:

- Cell Signaling Pathways : The compound influences various cell signaling pathways, modulating gene expression and cellular responses.

- Protein Interaction : It can form stable complexes with proteins, suggesting applications in drug delivery systems or as biochemical probes.

Biological Activity Studies

Research has demonstrated that this compound affects metabolic pathways in cells. Below are notable findings from various studies:

Case Study 1: Immune Response Modulation

In a study investigating immune responses, this compound was administered to murine models alongside LPS. The results indicated a significant enhancement in antigen-specific immunoglobulin responses compared to controls, suggesting its potential as an adjuvant in vaccine formulations .

Case Study 2: Enzyme Interaction

Another study focused on the compound's interaction with specific enzymes involved in metabolic pathways. The results showed that it could inhibit certain enzymes, leading to altered metabolic rates in cultured cells. This inhibition was quantified using enzyme activity assays.

Safety and Toxicology

Understanding the safety profile of this compound is crucial for its application. Preliminary toxicity assessments have indicated moderate toxicity levels, necessitating further investigation into its safety for human use .

Propiedades

IUPAC Name |

[3-chloro-2-(1-ethoxyethoxy)propyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17ClO4/c1-4-12-8(3)14-9(5-10)6-13-7(2)11/h8-9H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEVMWAZUQCLBLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C)OC(COC(=O)C)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.